molecular formula C11H11N3O2 B13209414 6-(3,5-Dimethyl-1H-pyrazol-4-YL)nicotinic acid

6-(3,5-Dimethyl-1H-pyrazol-4-YL)nicotinic acid

Cat. No.: B13209414
M. Wt: 217.22 g/mol
InChI Key: JHRPWAPIHQQCAD-UHFFFAOYSA-N
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Description

6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID is an organic compound with the molecular formula C11H11N3O2 It is a derivative of nicotinic acid, featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID typically involves the condensation of 3,5-dimethylpyrazole with a nicotinic acid derivative. One common method includes the reaction of 3,5-dimethylpyrazole with nicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s pyrazole ring and nicotinic acid moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID is unique due to its dual functionality, combining the properties of both pyrazole and nicotinic acid. This dual functionality enhances its versatility in various chemical reactions and applications .

Biological Activity

6-(3,5-Dimethyl-1H-pyrazol-4-YL)nicotinic acid is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with nicotinic acid derivatives. A common method employs the reaction of 3,5-dimethylpyrazole with nicotinic acid chloride in the presence of a base such as triethylamine. This reaction is generally carried out in dichloromethane at room temperature. The resulting compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm its structure and purity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking catalytic activity. The unique structural features of the compound, particularly the pyrazole ring and nicotinic acid moiety, enhance its binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms. For instance:

  • Antibacterial Activity : The compound has shown inhibitory effects against Gram-positive and Gram-negative bacteria. In one study, it exhibited a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound has also been evaluated for antifungal properties against several phytopathogenic fungi, demonstrating moderate to excellent activity in mycelial growth inhibition assays .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth:

  • Mechanism : The compound may exert cytotoxic effects through apoptosis induction in cancer cells. Research has shown that it can enhance the efficacy of conventional chemotherapy agents like doxorubicin in breast cancer cell lines .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antitumor Activity : A study focused on the synthesis of pyrazole derivatives demonstrated that compounds similar to this compound showed promising results against BRAF(V600E) mutations associated with melanoma. This suggests potential applications in targeted cancer therapies .
  • Synergistic Effects with Chemotherapy : In a study examining the effects of pyrazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231), it was found that combining these compounds with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparison table is provided below:

CompoundAntibacterial ActivityAntifungal ActivityAnticancer Activity
This compoundHighModerateSignificant
3,5-DimethylpyrazoleModerateLowLow
Nicotinic AcidLowModerateModerate

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c1-6-10(7(2)14-13-6)9-4-3-8(5-12-9)11(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

JHRPWAPIHQQCAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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